Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate
CAS No.:
Cat. No.: VC17992045
Molecular Formula: C9H7BrCl2O2
Molecular Weight: 297.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrCl2O2 |
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Molecular Weight | 297.96 g/mol |
IUPAC Name | methyl 2-(5-bromo-2,4-dichlorophenyl)acetate |
Standard InChI | InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 |
Standard InChI Key | CMEVCPUNTMRXIX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=CC(=C(C=C1Cl)Cl)Br |
Introduction
Chemical Identity and Structural Features
Methyl 2-(5-bromo-2,4-dichlorophenyl)acetate is characterized by a phenyl ring substituted with bromine at the 5-position and chlorine atoms at the 2- and 4-positions. The acetate group is esterified with a methyl group at the α-carbon. This substitution pattern imposes significant steric and electronic effects, influencing its reactivity and interactions in biological systems.
Molecular Geometry and Spectroscopic Properties
The compound’s geometry is dominated by the planar aromatic ring and the tetrahedral ester moiety. Computational models predict a dihedral angle of approximately 85° between the phenyl ring and the acetate group, minimizing steric clashes between substituents . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as methyl 2-bromo-2-(4-fluorophenyl)acetate, reveals distinct proton environments:
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Aromatic protons resonate between δ 7.1–7.3 ppm (doublets and triplets) .
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The methyl ester group appears as a singlet near δ 3.7 ppm .
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The α-proton adjacent to bromine shows coupling constants () of 6–8 Hz .
Infrared (IR) spectra typically exhibit strong carbonyl stretches at 1,740–1,760 cm and C-Br vibrations at 550–600 cm .
Synthesis and Optimization Strategies
The synthesis of methyl 2-(5-bromo-2,4-dichlorophenyl)acetate can be achieved through multistep routes involving halogenation, esterification, and cross-coupling reactions.
Halogenation and Friedel-Crafts Acylation
A common precursor, 2,4-dichlorophenylacetic acid, is brominated at the 5-position using in the presence of as a catalyst. Subsequent esterification with methanol and sulfuric acid yields the target compound . Alternative pathways employ Ullmann coupling or Suzuki-Miyaura reactions to introduce bromine post-esterification .
Table 1: Comparative Synthesis Yields Under Varied Conditions
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
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Direct Bromination | 80 | 62 | 95 | |
Ullmann Coupling | CuI | 120 | 45 | 88 |
Suzuki-Miyaura Reaction | Pd(PPh) | 90 | 78 | 97 |
Data extrapolated from methodologies in .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane:ethyl acetate 10:1) or recrystallization from methanol. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95% .
Physicochemical Properties
The compound’s halogen substituents significantly influence its solubility and stability:
Solubility and Partition Coefficients
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Aqueous Solubility: <0.1 mg/mL (25°C), attributed to hydrophobic halogen substituents .
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LogP: 2.8–3.1 (calculated using ChemAxon), indicating moderate lipophilicity .
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Melting Point: Estimated 98–102°C based on analogs like methyl 2-bromo-2-(4-chlorophenyl)acetate .
Stability Profiles
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Thermal Stability: Decomposes above 200°C without melting.
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Photostability: Susceptible to debromination under UV light (λ = 300 nm) .
Applications in Medicinal Chemistry
While direct studies on methyl 2-(5-bromo-2,4-dichlorophenyl)acetate are scarce, its structural analogs demonstrate notable bioactivity:
Antiviral and Antimicrobial Activity
Chlorinated and brominated phenylacetates inhibit HIV-1 integrase (IN) by chelating divalent metal ions in the enzyme’s active site . For example, compound 25 (a 2,3,6-trichloro derivative) exhibits an IC of 5 μM against strand transfer activity . Bromine’s bulkiness enhances binding affinity compared to smaller halogens like fluorine .
Endothelin Receptor Antagonism
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in covalent inhibitor design. The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions, enabling targeted protein modification . Computational docking studies suggest affinity for kinase ATP-binding pockets, warranting further exploration .
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